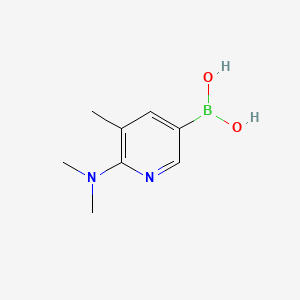
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile, also known as ABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABF is a heterocyclic organic compound that contains a furan ring, an amino group, and a cyano group.
作用機序
The mechanism of action of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in various cellular processes. 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is implicated in Alzheimer's disease. 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has also been shown to inhibit the activity of tyrosinase, which is an enzyme that is involved in the synthesis of melanin.
Biochemical and Physiological Effects:
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile exhibits potent inhibitory activity against certain enzymes that are implicated in various diseases. In vivo studies have shown that 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has low toxicity and good bioavailability, which makes it a promising drug candidate.
実験室実験の利点と制限
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has several advantages for lab experiments such as its ease of synthesis, high purity, and good stability. However, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile also has some limitations such as its low solubility in water and some organic solvents, which may limit its use in certain experiments. Additionally, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile may exhibit some batch-to-batch variation, which may affect the reproducibility of experiments.
将来の方向性
There are several future directions for the study of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile. One direction is the exploration of its potential applications in other fields such as catalysis, sensors, and photovoltaics. Another direction is the optimization of its synthesis method to improve the yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile and its potential side effects.
合成法
The synthesis of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile involves the reaction of 3-bromoaniline and ethyl cyanoacetate in the presence of potassium carbonate and acetic acid. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile is around 60%, and the purity is greater than 95%.
科学的研究の応用
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been shown to exhibit potent inhibitory activity against certain enzymes that are implicated in these diseases.
In materials science, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and organic semiconductors. 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile-based materials have shown promising properties such as high luminescence, good thermal stability, and excellent charge transport.
In organic electronics, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been explored as an electron-transporting material in organic light-emitting diodes (OLEDs). 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile-based OLEDs have shown improved efficiency and stability compared to conventional OLEDs.
特性
IUPAC Name |
2-amino-5-(3-bromophenyl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-9-3-1-2-7(4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDSEWSKALNCSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=C(O2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


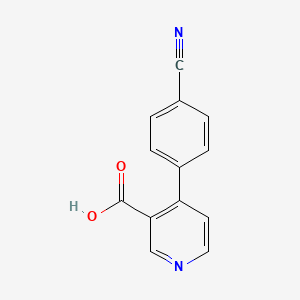
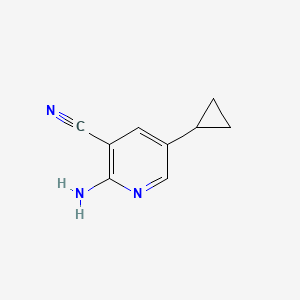
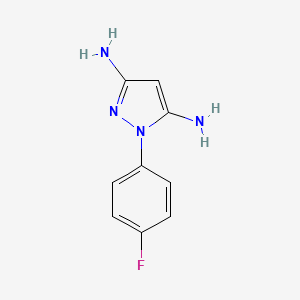
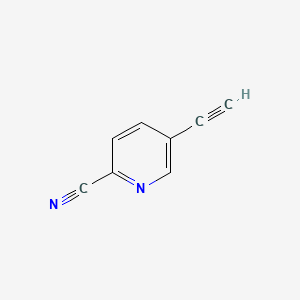
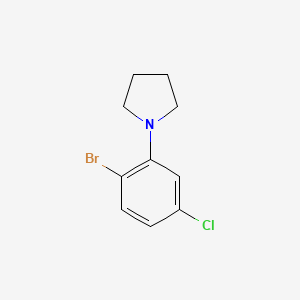
![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)
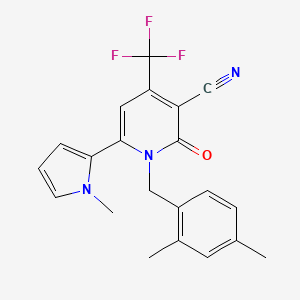
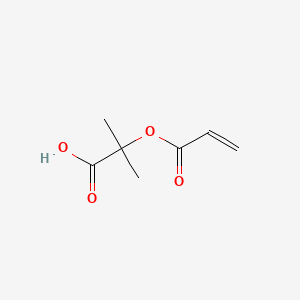

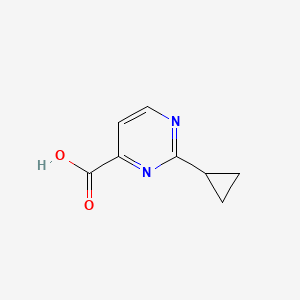
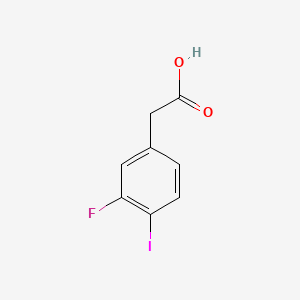
![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)
